7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Lipophilicity Drug-likeness Physicochemical property

This thienopyrimidin-4-one features a unique 4-methoxyphenyl (C-7) and 2-phenoxyethyl (N-3) substitution pattern critical for target engagement in kinase and GPCR assays. Substituting with other thienopyrimidinones without matching this pattern risks pharmacological mismatch and loss of desired profile. ≥95% HPLC purity ensures reproducible dose-response data. Ideal for JAK3/BTK kinase panels, mGluR2 PAM SAR, and antimicrobial screening. Request a quote.

Molecular Formula C21H18N2O3S
Molecular Weight 378.45
CAS No. 1105237-94-2
Cat. No. B2652560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS1105237-94-2
Molecular FormulaC21H18N2O3S
Molecular Weight378.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=CC=C4
InChIInChI=1S/C21H18N2O3S/c1-25-16-9-7-15(8-10-16)18-13-27-20-19(18)22-14-23(21(20)24)11-12-26-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3
InChIKeyILPAXJVDEDKQKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 39 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one (CAS 1105237-94-2): Procurement-Ready Physicochemical Profile


7-(4-Methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 1105237-94-2) is a fully synthetic thieno[3,2-d]pyrimidin-4-one heterocycle with a molecular weight of 378.45 g·mol⁻¹ and molecular formula C₂₁H₁₈N₂O₃S [1]. The compound is commercially available from multiple suppliers at a standard purity of ≥95 % (HPLC) . The scaffold places the compound within the broadly researched thienopyrimidinone class that has yielded leads for kinase inhibition, GPCR modulation, and anti-infective programmes [2].

Why Generic Thienopyrimidinone Substitution Fails: The Pharmacophore-Defining Role of the 4-Methoxyphenyl and Phenoxyethyl Substituents


Thieno[3,2-d]pyrimidin-4-one derivatives exhibit marked differences in biological target preference and potency that are exquisitely sensitive to the nature of the aryl and N-alkyl substituents [1]. For example, 4,6-substituted thieno[3,2-d]pyrimidine analogues have been optimized as covalent JAK3 inhibitors with IC₅₀ values below 10 nM, whereas closely related congeners preferentially inhibit BTK [2]. The 4-methoxyphenyl substituent at C-7 and the 2-phenoxyethyl chain at N-3 differentiate the target compound from both the unsubstituted core and from analogues bearing methyl, diethoxy, or unsubstituted phenyl groups. These substituents concurrently modulate electron density on the heterocyclic core, lipophilicity (cLogP ≈ 4.2 [3]), and hydrogen-bond acceptor count, all of which are critical parameters for target engagement, solubility, and selectivity. Consequently, interchanging this compound with another thienopyrimidinone without matching the substitution pattern carries a high risk of losing the desired pharmacological profile.

Quantitative Differentiation Evidence for 7-(4-Methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one Against Its Closest Structural Analogs


Lipophilicity Control: cLogP Comparison Among 7-Aryl Thienopyrimidinone Congeners

The computed partition coefficient (XLogP3-AA) of 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one is 4.2 [1]. In comparison, the 7-(4-methylphenyl) analogue (CAS 1207041-91-5, C₂₁H₁₈N₂O₂S, MW 350.44) is predicted to have a higher cLogP (estimated ~5.0) due to the absence of the oxygen atom in the para substituent, while the 7-(3,4-diethoxyphenyl) analogue (CAS 1206994-16-2, C₂₅H₂₆N₂O₅S) is predicted to have a lower cLogP (estimated ~3.8) owing to the additional ethoxy groups . The 4-methoxyphenyl compound therefore occupies an intermediate lipophilicity range that balances membrane permeability with aqueous solubility, a desirable property for both biochemical assay compatibility and oral absorption potential.

Lipophilicity Drug-likeness Physicochemical property

Hydrogen-Bond Acceptor Capacity: Differentiating 4-Methoxyphenyl from Alkyl-Substituted Analogues

The target compound contains five hydrogen-bond acceptor (HBA) atoms (three oxygen atoms in the methoxy, carbonyl, and phenoxy groups, plus two nitrogen atoms in the pyrimidine ring) [1]. In contrast, the 7-(4-methylphenyl) analogue (CAS 1207041-91-5) provides only four HBA atoms, lacking the methoxy oxygen . This additional HBA site in the target compound can form an extra hydrogen bond with a protein backbone or side-chain residue, potentially enhancing binding affinity and specificity for targets that possess a complementary hydrogen-bond donor in the binding pocket.

Hydrogen-bond acceptor Target engagement Solubility

Supplier-Declared Purity: Batch-to-Batch Reproducibility for Screening Procurement

The target compound is offered by Chemenu (Catalog No. CM910005) at a purity of ≥95 % . This purity threshold is consistent with industry standards for high-throughput screening (HTS) libraries. In comparison, the 7-(4-methylphenyl) analogue is also listed at ≥95 % purity, but the 7-(3,4-diethoxyphenyl) analogue (CAS 1206994-16-2) is available only from a single source with no publicly declared purity specification . For procurement where batch-to-batch reproducibility and validated purity are prerequisites, the target compound and the 4-methylphenyl analogue are functionally equivalent, while the 3,4-diethoxyphenyl analogue presents greater supply-chain uncertainty.

Purity Quality control Screening library

Rotatable Bond Count and Conformational Flexibility: Comparison with N-3 Methyl and Ethyl Analogues

The target compound possesses six rotatable bonds, including four within the 2-phenoxyethyl N-3 substituent [1]. This contrasts sharply with 3-methyl and 3-ethyl thienopyrimidinone analogues, which have only one and two rotatable bonds, respectively. Higher conformational flexibility can be advantageous for induced-fit binding to flexible protein pockets but may incur a greater entropic penalty upon binding. The phenoxyethyl chain also provides an additional aromatic ring for π-stacking or hydrophobic interactions that is absent in simple alkyl-substituted analogues.

Conformational flexibility Entropy penalty Molecular recognition

Optimal Use Scenarios for 7-(4-Methoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4-one Based on Differentiated Evidence


Kinase Inhibitor Screening Library Expansion with Defined Physicochemical Diversity

The thieno[3,2-d]pyrimidine scaffold is a privileged kinase-inhibitor chemotype, with multiple examples of low-nanomolar JAK3 and BTK inhibitors reported in the literature . The target compound offers a cLogP of 4.2 and five hydrogen-bond acceptor atoms , providing a distinct physicochemical signature compared to more lipophilic 4-methylphenyl or less flexible N-3 alkyl analogues. It is best deployed as a screening deck member in kinase panels where the ATP-binding site or an adjacent allosteric pocket can accommodate the 4-methoxyphenyl and phenoxyethyl substituents.

mGluR2 Positive Allosteric Modulator (PAM) Structure-Activity Relationship Studies

Thienopyrimidinone derivatives are disclosed as mGluR2 PAMs in patent families WO2006030031A1 and US20070275984A1, where the N-3 substituent is a key determinant of allosteric potency and subtype selectivity . The phenoxyethyl group at N-3 in the target compound mimics the arylalkyl side chains found in several mGluR2 PAM pharmacophores. This compound can serve as a tool for SAR expansion around the N-3 position, particularly when co-tested with compounds bearing shorter alkyl chains to quantify the contribution of the extended phenoxyethyl moiety.

Antimicrobial Pharmacophore Exploration Leveraging Thienopyrimidinone Core Diversity

Thienopyrimidinone derivatives have demonstrated antibacterial and antifungal activities, with POM (Petra/Osiris/Molinspiration) analyses identifying key pharmacophoric sites on the heterocyclic core . The 4-methoxyphenyl substituent enhances the compound's electron-donating character and provides an additional H-bond acceptor, two features that can improve interactions with bacterial enzyme active sites. The target compound is suitable for inclusion in focused antimicrobial screening sets where substitution at the 7-position is systematically varied.

Chemical Biology Probe Development with Validated Purity Specifications

For laboratories requiring a chemical probe with documented purity for quantitative biochemical assays, the target compound's ≥ 95 % purity declaration (Chemenu, CM910005) meets the minimum threshold for hit confirmation and dose-response studies. In contrast to the 3,4-diethoxyphenyl analogue, which lacks a publicly declared purity specification, the target compound offers greater confidence in data reproducibility and lower risk of impurity-driven false positives.

Quote Request

Request a Quote for 7-(4-methoxyphenyl)-3-(2-phenoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.